molecular formula C22H25N3O2 B2496328 N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574560-83-0

N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2496328
CAS RN: 1574560-83-0
M. Wt: 363.461
InChI Key: OPHDMXBNPGEERA-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

Quinazolinones are first synthesized by Stefan Niementowski (1866–1925) and named after Niementowski quinazolinone synthesis . The synthesis of quinazolinone derivatives often involves the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating the enaminone intermediate. This intermediate then undergoes acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .


Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2), or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H,3H)-one, respectively .


Chemical Reactions Analysis

The chemical reactions involving quinazolinones are diverse and depend on the substituents and their presence and position on one of the cyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones depend on their specific structure and substituents. For example, 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one was synthesized from 3,4-dihydroxybenzaldehyde and anthranilamide, yielding yellow-white crystals .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinazoline derivatives have shown significant anti-cancer and anti-proliferative activities . They have been used in the treatment of various types of cancers. For instance, some dimethylphenylurea derivatives exhibited high potency against bladder cancer .

Anti-Microbial Activity

Quinazoline derivatives also exhibit anti-microbial activity. For example, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed excellent inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Anti-Convulsant Activity

Quinazoline derivatives have been studied for their anti-convulsant activity . They could potentially be used in the treatment of epilepsy and other seizure disorders.

Anti-Tuberculosis Activity

These compounds have also shown potential in the treatment of tuberculosis . They could be used to develop new drugs for this infectious disease.

Anti-Malarial Activity

Quinazoline derivatives have demonstrated anti-malarial activity . They could be used in the development of new treatments for malaria.

Anti-Leishmanial Activity

These compounds have also shown potential in the treatment of leishmaniasis , a disease caused by parasites of the Leishmania type.

Anti-HIV Activity

Quinazoline derivatives have been studied for their potential anti-HIV activity . They could be used in the development of new antiretroviral drugs.

Anti-Inflammatory Activity

These compounds have demonstrated anti-inflammatory activity . They could potentially be used in the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of quinazolinones is diverse and depends on the specific derivative. Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of quinazolinones in medicinal chemistry looks promising, with ongoing research into their synthesis, biological activity, and potential therapeutic applications .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14-7-9-17(12-15(14)2)23-21(26)16-8-10-18-19(13-16)24(3)20-6-4-5-11-25(20)22(18)27/h7-10,12-13,20H,4-6,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHDMXBNPGEERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

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